Cas no 89302-15-8 (2-(5-methoxy-2-nitrophenyl)acetonitrile)

2-(5-Methoxy-2-nitrophenyl)acetonitrile is a nitrophenyl derivative with a methoxy substituent at the 5-position and an acetonitrile functional group. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. Its nitrophenyl and nitrile moieties make it a versatile precursor for further functionalization, including reduction, cyclization, or nucleophilic substitution reactions. The methoxy group enhances electron density, influencing reactivity in electrophilic aromatic substitution. The compound is typically handled under controlled conditions due to its sensitivity to light and moisture. Its well-defined structure and reactivity profile make it valuable for research and industrial applications requiring precise synthetic modifications.
2-(5-methoxy-2-nitrophenyl)acetonitrile structure
89302-15-8 structure
Product Name:2-(5-methoxy-2-nitrophenyl)acetonitrile
CAS No:89302-15-8
MF:C9H8N2O3
MW:192.1714220047
MDL:MFCD03840728
CID:721005
PubChem ID:10867168
Update Time:2025-09-19

2-(5-methoxy-2-nitrophenyl)acetonitrile Chemical and Physical Properties

Names and Identifiers

    • Benzeneacetonitrile,5-methoxy-2-nitro-
    • 2-(5-methoxy-2-nitrophenyl)acetonitrile
    • 2-NITRO-5-METHOXYPHENYLACETONITRILE
    • (5-methoxy-2-nitrophenyl)acetonitrile
    • 2-(2-nitro-5-methoxyphenyl)acetonitrile
    • 5-methoxy-2-nitrobenzeneacetonitrile
    • Benzeneacetonitrile,5-methoxy-2-nitro
    • (5-Methoxy-2-nitro-phenyl)-acetonitrile
    • 5-Methoxy-2-nitrobenzeneacetonitrile (ACI)
    • 5-Methoxy-2-nitrophenylacetonitrile
    • AB16549
    • CS-0237047
    • EN300-177016
    • AC-12268
    • AS-43149
    • MFCD03840728
    • AAPROLSGJIZKSF-UHFFFAOYSA-N
    • AKOS005203191
    • 89302-15-8
    • Z1198163390
    • (5-methoxy-2-nitrophenyl)-acetonitrile
    • SCHEMBL2260013
    • DTXSID50446398
    • (5-Methoxy-2-nitro-phenyl)acetonitrile
    • MDL: MFCD03840728
    • Inchi: 1S/C9H8N2O3/c1-14-8-2-3-9(11(12)13)7(6-8)4-5-10/h2-3,6H,4H2,1H3
    • InChI Key: AAPROLSGJIZKSF-UHFFFAOYSA-N
    • SMILES: N#CCC1C([N+](=O)[O-])=CC=C(OC)C=1

Computed Properties

  • Exact Mass: 192.05300
  • Monoisotopic Mass: 192.05349212g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 253
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 78.8Ų

Experimental Properties

  • Density: 1.268
  • Boiling Point: 366.9°C at 760 mmHg
  • Flash Point: 175.7°C
  • Refractive Index: 1.559
  • PSA: 78.84000
  • LogP: 2.19268

2-(5-methoxy-2-nitrophenyl)acetonitrile Customs Data

  • HS CODE:2926909090
  • Customs Data:

    China Customs Code:

    2926909090

    Overview:

    2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

2-(5-methoxy-2-nitrophenyl)acetonitrile Pricemore >>

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2-(5-methoxy-2-nitrophenyl)acetonitrile Production Method

Production Method 1

Reaction Conditions
1.1 Solvents: Ethanol ;  4 h, rt
Reference
Palladium-Catalyzed Dual Annulation: A Method for the Synthesis of Norneocryptolepine
Yeh, Li-Hsuan; Wang, Hung-Kai; Pallikonda, Gangaram; Ciou, Yu-Lun; Hsieh, Jen-Chieh, Organic Letters, 2019, 21(6), 1730-1734

Production Method 2

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide ;  -24 °C; 2.5 h, -24 °C
Reference
Novel synthesis of benzofuran- and indol-2-yl-methanamine derivatives
Schlosser, Joachim; Johannes, Eugen; Zindler, Melanie; Lemmerhirt, Jan; Sommer, Benjamin; et al, Tetrahedron Letters, 2015, 56(1), 89-94

Production Method 3

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide ;  -24 °C; 2.5 h, -24 °C
Reference
Active and Recyclable Catalytic Synthesis of Indoles by Reductive Cyclization of 2-(2-Nitroaryl)acetonitriles in the Presence of Co-Rh Heterobimetallic Nanoparticles with Atmospheric Hydrogen under Mild Conditions
Choi, Isaac; Chung, Hyunho; Park, Jang Won; Chung, Young Keun, Organic Letters, 2016, 18(21), 5508-5511

Production Method 4

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide
Reference
An improved synthesis of 3-methyl-5-hydroxy protected indoles
Marino, Joseph P.; Hurt, Clarence R., Synthetic Communications, 1994, 24(6), 839-48

Production Method 5

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide
Reference
Reactions of organic anions. 147. Simple and general synthesis of hydroxy- and methoxyindoles via vicarious nucleophilic substitution of hydrogen
Makosza, Mieczyslaw; Danikiewicz, Witold; Wojciechowski, Krzysztof, Liebigs Annalen der Chemie, 1988, (3), 203-8

Production Method 6

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide
Reference
Azomethine Ylide Cycloaddition/Reductive Heterocyclization Approach to Oxindole Alkaloids: Asymmetric Synthesis of (-)-Horsfiline
Cravotto, Giancarlo; Giovenzana, Giovanni Battista; Pilati, Tullio; Sisti, Massimo; Palmisano, Giovanni, Journal of Organic Chemistry, 2001, 66(25), 8447-8453

Production Method 7

Reaction Conditions
Reference
Reactions of organic anions. Part 110. Vicarious nucleophilic substitution of hydrogen in nitroarenes with α-substituted nitriles and esters. Direct α-cyanoalkylation and α-carbalkoxyalkylation of nitroarenes
Makosza, Mieczyslaw; Winiarski, Jerzy, Journal of Organic Chemistry, 1984, 49(9), 1494-9

Production Method 8

Reaction Conditions
1.1 Reagents: Sodium carbonate Solvents: Water
Reference
Synthesis of mitomycin C analogs. 2. Introduction of a leaving group at C-1 and oxidation of the aromatic ring in 2,3,9,9a-tetrahydro-1H-pyrrolo[1,2-a]indoles
Verboom, Willem; Lammerink, Ben H. M.; Egberink, Richard J. M.; Reinhoudt, David N.; Harkema, Sybolt, Journal of Organic Chemistry, 1985, 50(20), 3797-806

2-(5-methoxy-2-nitrophenyl)acetonitrile Raw materials

2-(5-methoxy-2-nitrophenyl)acetonitrile Preparation Products

Additional information on 2-(5-methoxy-2-nitrophenyl)acetonitrile

Comprehensive Overview of 2-(5-Methoxy-2-Nitrophenyl)Acetonitrile (CAS No. 89302-15-8)

2-(5-Methoxy-2-nitrophenyl)acetonitrile (CAS No. 89302-15-8) is a specialized organic compound widely utilized in pharmaceutical intermediates, agrochemical synthesis, and advanced material research. Its unique molecular structure, featuring a methoxy group and a nitro substituent on the phenyl ring, makes it a versatile building block for synthesizing complex molecules. This compound has garnered significant attention due to its applications in drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents.

In recent years, the demand for nitrophenyl derivatives like 2-(5-methoxy-2-nitrophenyl)acetonitrile has surged, driven by advancements in green chemistry and sustainable synthesis methods. Researchers are increasingly exploring its role in catalyzed reactions and photoactive materials, aligning with global trends toward eco-friendly industrial processes. The compound’s electron-withdrawing nitro group enhances reactivity, making it valuable for C-C coupling reactions and heterocyclic compound formation.

From a commercial perspective, CAS 89302-15-8 is often sought after for its purity and stability under controlled conditions. Laboratories prioritize high-grade variants for high-throughput screening (HTS) and structure-activity relationship (SAR) studies. Its compatibility with microwave-assisted synthesis techniques further boosts its appeal, reducing reaction times and improving yields—a critical factor for cost-sensitive industries.

One of the most frequently asked questions about 2-(5-methoxy-2-nitrophenyl)acetonitrile revolves around its solubility profile and storage recommendations. The compound exhibits moderate solubility in polar organic solvents like dimethyl sulfoxide (DMSO) and acetonitrile, but limited solubility in water. Proper storage in amber glass containers under inert atmospheres is advised to prevent degradation caused by light or moisture.

Innovative applications of this compound extend to organic electronics, where its nitro-aromatic backbone contributes to charge transport properties in thin-film transistors. Additionally, its derivatives are investigated for fluorescent probes in bioimaging, leveraging the methoxy group’s tunable electronic effects. Such interdisciplinary uses highlight its relevance in cutting-edge scientific fields.

For synthetic chemists, optimizing the reaction pathways of 89302-15-8 remains a key focus. Recent publications emphasize palladium-catalyzed cross-coupling and reductive amination protocols to access diverse pharmacophores. These methodologies align with the broader shift toward atom-efficient and waste-minimizing processes, addressing environmental concerns without compromising efficiency.

In summary, 2-(5-methoxy-2-nitrophenyl)acetonitrile (CAS No. 89302-15-8) stands as a pivotal compound in modern chemistry, bridging gaps between academia and industry. Its adaptability to green synthesis, coupled with expanding applications in life sciences and material engineering, ensures its enduring significance. As research continues to uncover novel functionalities, this compound will likely remain a staple in innovative chemical solutions.

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